N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for various biological properties, including anticancer, antibacterial, and enzyme inhibition activities.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from appropriate precursors. For instance, the synthesis of 2-chloro-N-(aryl substituted) acetamide derivatives of 1,3,4-oxadiazole involves linear synthesis, characterized by spectroscopic methods such as LCMS, IR, and NMR . Similarly, other papers describe multistep synthetic routes involving esterification, hydrazide formation, and subsequent cyclization to form the oxadiazole ring, followed by thiolation and final substitution reactions to obtain the desired acetamide derivatives .

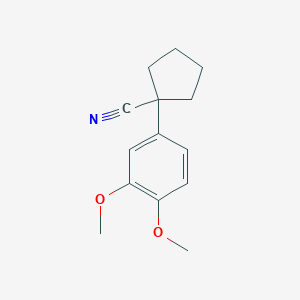

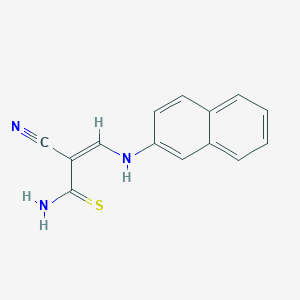

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques. For example, IR, NMR, and mass spectral data are used to confirm the structures of synthesized compounds . These techniques provide information about the functional groups present, the substitution pattern on the oxadiazole ring, and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include acetylation, alkylation, esterification, cyclization, and substitution reactions . These reactions are typically carried out in the presence of bases or catalysts and in polar aprotic solvents to facilitate the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring and the acetamide moiety. These properties are crucial for the biological activity of the compounds. For instance, the cytotoxicity of these compounds against various cancer cell lines is determined using assays like the MTT assay, and the IC50 values are obtained to assess their potency . Additionally, the antibacterial and enzyme inhibition activities of these compounds are evaluated to determine their potential as therapeutic agents .

Scientific Research Applications

Corrosion Inhibition

A study explored the synthesis and evaluation of acetamide derivatives, including those with structures related to N-(3,4-dimethoxyphenyl)-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide, for their corrosion inhibition properties. These compounds were synthesized via amidation reactions and tested for their corrosion prevention efficiencies in acidic and oil medium, demonstrating promising inhibition efficiencies (Yıldırım & Cetin, 2008).

Material Science

In material science, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, related to the compound of interest, were synthesized. These materials were characterized for their solubility, thermal behavior, and potential for Co(II) adsorption from aqueous solutions, showing that they could serve as efficient materials for environmental cleanup applications (Mansoori et al., 2012).

Pharmacology

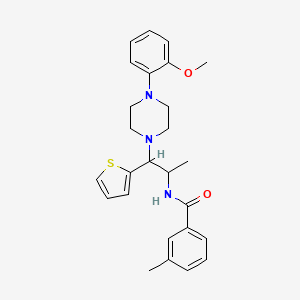

A novel approach in pharmacology involved the synthesis of acetamide derivatives incorporating structures akin to this compound for evaluating their biological activity. One study focused on the creation of novel compounds with potential inhibition against five-lipoxygenase activity protein (FLAP), highlighting their synthesis, characterization, and the pharmacokinetic properties (Latli et al., 2015).

Chemical Synthesis

In the realm of chemical synthesis, the compound's derivatives were investigated for their antimicrobial activities. A notable study synthesized a series of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, evaluating their antibacterial potentials. This research opens pathways for the development of new antibacterial agents, showcasing the compound's versatility in synthesizing biologically active molecules (Iqbal et al., 2017).

properties

IUPAC Name |

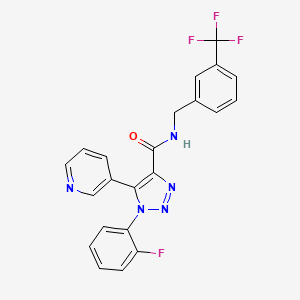

1-(2-fluorophenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F4N5O/c23-17-8-1-2-9-18(17)31-20(15-6-4-10-27-13-15)19(29-30-31)21(32)28-12-14-5-3-7-16(11-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRARRGMOINMLPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,5-trimethyl-1-(2-methylpropyl)-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2546273.png)

![5-(4-chlorophenyl)-N-(3-morpholinopropyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2546276.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546283.png)

![2-chloro-6-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2546284.png)

![1-(2-Chlorophenyl)-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2546285.png)

![{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2546289.png)

![4-(methoxymethyl)-1-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2546290.png)

![methyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2546291.png)